molecular formula C13H7ClN4O3S B11463536 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine

2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine

Cat. No.: B11463536
M. Wt: 334.74 g/mol
InChI Key: WSVNMBCDZLLREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is a heterocyclic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine typically involves the reaction of 3-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-nitropyridine-2-chloride under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitropyridine and chlorophenyl groups in 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine imparts unique chemical and biological properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in medicinal and materials chemistry.

Properties

Molecular Formula

C13H7ClN4O3S

Molecular Weight

334.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H7ClN4O3S/c14-9-4-1-3-8(7-9)11-16-17-13(21-11)22-12-10(18(19)20)5-2-6-15-12/h1-7H

InChI Key

WSVNMBCDZLLREZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.